molecular formula C15H17N3O B280409 N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

カタログ番号 B280409
分子量: 255.31 g/mol
InChIキー: RXWAJMOAXSDYEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as Cpd22, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

作用機序

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In addition, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. These effects suggest that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has the potential to be a safe and effective cancer therapeutic agent.

実験室実験の利点と制限

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its high potency and selectivity for CK2, making it a valuable tool for studying CK2 signaling pathways in cancer cells. However, one limitation is the lack of clinical data on the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in humans. Further studies are needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in cancer patients.

将来の方向性

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate the synergistic effects of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the potential of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, further studies are needed to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in clinical trials, which will be important for its translation into clinical practice.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its high potency and selectivity for CK2 make it a valuable tool for studying CK2 signaling pathways in cancer cells. Further studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in clinical trials.

合成法

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-inden-5-amine in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, making it suitable for large-scale production.

科学的研究の応用

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide reduces tumor growth and metastasis in mouse models of cancer. These results suggest that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has the potential to be a promising therapeutic agent for cancer treatment.

特性

分子式

C15H17N3O

分子量

255.31 g/mol

IUPAC名

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H17N3O/c1-10-14(9-16-18(10)2)15(19)17-13-7-6-11-4-3-5-12(11)8-13/h6-9H,3-5H2,1-2H3,(H,17,19)

InChIキー

RXWAJMOAXSDYEN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

正規SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。